3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12Br2ClNO. It is known for its unique structure, which includes a pyrrolidine ring attached to a dibromophenoxy group.
Preparation Methods
The synthesis of 3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,4-dibromophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives
Scientific Research Applications
3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications
Mechanism of Action
The mechanism of action of 3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride: Similar in structure but with chlorine atoms instead of bromine, leading to different chemical and biological properties.
3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride: Contains fluorine atoms, which can significantly alter its reactivity and interactions.
3-(2,4-Diiodophenoxy)pyrrolidine hydrochloride:
Properties
IUPAC Name |
3-(2,4-dibromophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLVQBNSIINJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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